molecular formula C24H34N4O10 B12768645 N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate CAS No. 119017-77-5

N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate

Cat. No.: B12768645
CAS No.: 119017-77-5
M. Wt: 538.5 g/mol
InChI Key: YWFRYGRNCYBDOD-LVEZLNDCSA-N
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Description

N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dimethylaminophenyl group and a piperazinylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the intermediate.

    Piperazinylacetamide Formation: The intermediate is then reacted with 2-hydroxyethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetamide.

    Dimaleate Salt Formation: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid under controlled pH conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including crystallization and recrystallization to ensure high purity.

    Quality Control: Rigorous testing for consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets:

    Molecular Targets: Binds to receptors or enzymes, modulating their activity.

    Pathways Involved: Influences signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide
  • N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide monomaleate

Uniqueness

N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate stands out due to its specific dimaleate salt form, which can influence its solubility, stability, and bioavailability compared to its counterparts.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

119017-77-5

Molecular Formula

C24H34N4O10

Molecular Weight

538.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-(dimethylamino)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C16H26N4O2.2C4H4O4/c1-18(2)15-5-3-14(4-6-15)17-16(22)13-20-9-7-19(8-10-20)11-12-21;2*5-3(6)1-2-4(7)8/h3-6,21H,7-13H2,1-2H3,(H,17,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

YWFRYGRNCYBDOD-LVEZLNDCSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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